molecular formula C13H17NO3 B12360284 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one

Cat. No.: B12360284
M. Wt: 235.28 g/mol
InChI Key: KIONGQRFDUEFMS-UHFFFAOYSA-N
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Description

It features a morpholine moiety attached via a methylene bridge to the aromatic ring at the 3-position. The compound is synthesized via microwave-assisted Mannich reactions using formaldehyde and morpholine under solvent-free conditions, yielding colorless crystals with a melting point of 69–70°C . Its molecular formula is C₁₄H₁₉NO₃, confirmed by EIMS (m/z 233 [M⁺]) and NMR spectroscopy .

Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system (space group P2₁/n) with intramolecular hydrogen bonding between the morpholine oxygen and the phenolic hydroxyl group, stabilizing a chair conformation of the morpholine ring . This structural feature distinguishes it from analogs with other amine substituents.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone

InChI

InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3

InChI Key

KIONGQRFDUEFMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic addition of morpholine to a transient iminium ion formed between 4-hydroxyacetophenone and formaldehyde. Key steps include:

  • Formation of iminium ion : Formaldehyde reacts with 4-hydroxyacetophenone under acidic conditions to form an iminium intermediate.
  • Nucleophilic attack : Morpholine attacks the electrophilic carbon of the iminium ion, resulting in the C–N bond formation.
  • Regioselectivity : The hydroxyl group at the 4-position directs the reaction to the meta position (3-position) relative to the acetophenone moiety, ensuring precise placement of the morpholinomethyl group.
Parameter Value
Substrate 4-Hydroxyacetophenone
Amine Morpholine
Aldehyde Formaldehyde
Catalyst None
Conditions Microwave irradiation
Time Minutes
Yield Quantitative (100%)
Purity High (>99%, X-ray confirmed)

Advantages :

  • High efficiency : Achieves quantitative yields in minimal time (minutes vs. hours for conventional methods).
  • Regioselectivity : Ensures consistent product formation due to the directing effects of the hydroxyl and acetophenone groups.
  • Sustainability : Avoids toxic catalysts and solvents, aligning with green chemistry principles.

Optimization Studies :
Microwave irradiation enhances reaction kinetics by providing uniform heating and rapid energy transfer. The absence of catalysts simplifies purification, as no residual metal ions or byproducts are introduced.

Alternative Synthetic Routes (Speculative)

Nucleophilic Aromatic Substitution

If the starting material contains a halide at the 3-position, morpholine could displace the leaving group. However, this approach is unlikely due to:

  • Steric hindrance : The acetophenone and hydroxyl groups would impede nucleophilic attack.
  • Lack of directing groups : Aromatic substitution typically requires strong electron-withdrawing groups, which are absent in this scaffold.

Structural and Analytical Validation

X-Ray Crystallography

The microwave-assisted product (compound 2a ) was confirmed via single-crystal X-ray diffraction, revealing:

  • Chair conformation : The morpholine ring adopts a stable chair conformation with intramolecular hydrogen bonding between the oxygen and adjacent hydrogens.
  • Hydrogen-bonding network : The phenolic hydroxyl participates in hydrogen bonding, stabilizing the crystal lattice.

Spectroscopic Data

  • ¹H NMR : Peaks corresponding to the morpholinomethyl group (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) confirm the structure.
  • IR Spectroscopy : Absorption bands for C=O (1680–1700 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups.

Chemical Reactions Analysis

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, morpholine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one has the molecular formula C13H17NO3 and a molecular weight of approximately 235.28 g/mol. Its structure features a phenolic hydroxyl group and a morpholine moiety, which contribute to its reactivity and biological activity. The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its solubility in various solvents, while the carbonyl group allows for nucleophilic addition reactions.

Pharmaceutical Applications

Therapeutic Development
This compound is a key intermediate in synthesizing novel therapeutic agents, particularly analgesics and anti-inflammatory drugs. Its structural characteristics enable interactions with biological targets, making it valuable in drug design .

Antimicrobial and Anticancer Properties
Research indicates that compounds similar to 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one exhibit significant antimicrobial and anticancer activities. The morpholine ring enhances pharmacological effects by facilitating interactions with enzymes and receptors involved in disease pathways.

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to investigate enzyme inhibition mechanisms. It provides insights into drug interactions, aiding in the understanding of how specific compounds can modulate biological processes .

Receptor Binding Investigations
Studies have employed this compound to explore receptor binding dynamics, which are crucial for developing targeted therapies in various diseases .

Material Science

Polymer Development
In material science, 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one is explored for creating novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the development of materials with specific characteristics tailored for various applications .

Cosmetic Industry

Stabilizing Agent
The compound finds applications in cosmetic formulations as a stabilizing agent. It improves the efficacy and shelf life of skincare products by preventing degradation and enhancing product stability over time .

Analytical Chemistry

Standardization in Analytical Techniques
In analytical chemistry, 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one serves as a standard for quantifying related compounds in complex mixtures. This application is vital for ensuring accuracy in chemical analyses across various fields .

Case Studies and Research Findings

Several studies have documented the effects of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one on cell viability under different conditions. For instance:

StudyContextFindings
Breast Cancer CellsThe compound was tested under hypoxic conditions, showing significant effects on cell viability after 24 hours.
Enzyme InhibitionDemonstrated potential as an inhibitor for specific enzymes linked to disease pathways, enhancing understanding of drug interactions.

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is known to play a role in modulating protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related Mannich bases derived from 4-hydroxyacetophenone, differing in the amine substituent (morpholine, pyrrolidine, piperidine) or substitution pattern (mono- vs. disubstituted). Key differences in physicochemical properties, synthesis, and crystallography are summarized below:

Table 1: Physicochemical Properties of Selected 4-Hydroxyacetophenone Derivatives

Compound Name Amine Substituent(s) Melting Point (°C) Molecular Formula Key Spectral Data (IR, C=O stretch, cm⁻¹) Yield (%)
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one (4c/2a) Morpholine (mono) 69–70 C₁₄H₁₉NO₃ 1669 80
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a) Pyrrolidine (mono) 92–95 C₁₃H₁₇NO₂ 1661 58
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a) Piperidine (mono) 82–83 C₁₄H₁₉NO₂ 1661 58
1-{4-Hydroxy-3,5-bis[(morpholin-4-yl)methyl]phenyl}ethan-1-one (2b) Morpholine (di) 88–90 C₁₉H₂₆N₂O₄ 1669 80
1-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4b) Piperidine (di) 93–96 C₂₀H₂₈N₂O₂ 1661 62

Key Observations:

Substituent Effects on Melting Points: Morpholine derivatives exhibit lower melting points compared to pyrrolidine and piperidine analogs. For example, the mono-morpholine compound (4c/2a) melts at 69–70°C , while mono-pyrrolidine (3a) and mono-piperidine (4a) derivatives melt at 92–95°C and 82–83°C, respectively . This trend is attributed to stronger intermolecular hydrogen bonding in pyrrolidine/piperidine derivatives versus intramolecular H-bonding in morpholine compounds . Di-substituted derivatives (e.g., 2b, 4b) have higher melting points than mono-substituted analogs due to increased molecular symmetry and crystallinity .

Spectral and Structural Differences: IR spectra show similar C=O stretches (~1660 cm⁻¹) across all compounds, confirming the conserved acetophenone backbone . XRD analysis reveals divergent crystal packing: morpholine derivatives (e.g., 2a) adopt chair conformations with intramolecular H-bonding, whereas pyrrolidine analogs (e.g., 3a) exhibit intermolecular H-bonding .

Synthetic Efficiency :

  • Microwave-assisted synthesis yields higher purity and shorter reaction times (e.g., 80% yield for 4c/2a ) compared to conventional methods.

Table 2: Crystallographic Data

Compound Crystal System Space Group Hydrogen Bonding Type Reference
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one (2a) Monoclinic P2₁/n Intramolecular (O–H⋯O)
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (3a) Orthorhombic Pbca Intermolecular (O–H⋯N)

Biological Activity

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one, also known as C13H17NO3, is a synthetic organic compound notable for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group and a morpholine moiety , contributing to its reactivity and biological interactions. The molecular weight is approximately 235.28 g/mol , with a structure that allows for hydrogen bonding and nucleophilic reactions due to the presence of both hydroxyl and carbonyl functional groups.

PropertyValue
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
IUPAC Name1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
AppearancePowder
Boiling Point411.1°C at 760 mmHg
Density1.195 g/cm³

Antimicrobial Properties

Research indicates that compounds similar to 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the morpholine ring enhances its pharmacological effects by allowing interaction with biological targets such as enzymes and receptors .

Antioxidant Activity

This compound also shows potential antioxidant properties , which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor . Interaction studies have focused on its binding affinity with specific enzymes involved in disease pathways. For instance, docking studies indicate that it may effectively inhibit certain targets within bacterial systems, suggesting a mechanism for its antimicrobial action .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one against Pseudomonas aeruginosa. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Structure-Kinetic Relationship Studies

Recent research explored the structure-kinetic relationships for analogs of related compounds, showing that modifications could enhance residence time on bacterial targets. Such findings suggest that optimizing the structure of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one could lead to improved efficacy against resistant bacterial strains .

Comparative Analysis with Similar Compounds

The following table compares 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one with structurally similar compounds regarding their unique aspects and biological activities:

Compound NameStructure FeaturesUnique Aspects
1-(4-Hydroxyphenyl)ethanoneHydroxyl group on phenolLacks morpholine; simpler structure
2-(Morpholinomethyl)phenolMorpholine attached directly to phenolDifferent substitution pattern
1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanoneAdditional hydroxymethyl groupMore hydrophilic; potential for different interactions
1-(4-Aminophenyl)ethanoneAmino group instead of hydroxylBasic properties; different biological activity

This comparison illustrates how the unique combination of morpholine and para-hydroxylated phenol in 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one may contribute to distinct biological activities not found in simpler analogs .

Q & A

Q. What criteria guide the selection of analytical techniques for purity assessment?

  • Answer : HPLC-DAD (≥98% purity) is preferred over TLC for quantifying trace impurities. HRMS validates molecular formula accuracy (e.g., Δ < 2 ppm), while DSC detects polymorphic forms that may affect bioavailability .

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